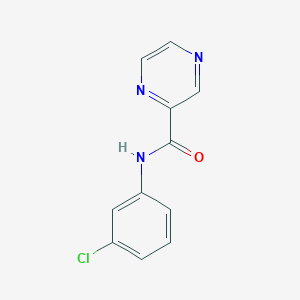

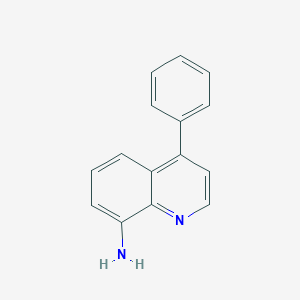

![molecular formula C11H8N2O2 B186158 [3,4'-Bipyridine]-5-carboxylic acid CAS No. 123044-37-1](/img/structure/B186158.png)

[3,4'-Bipyridine]-5-carboxylic acid

Vue d'ensemble

Description

Bipyridine compounds are a class of organic compounds with two pyridine rings. They are often used as ligands in coordination chemistry due to their ability to donate electrons through nitrogen atoms . Carboxylic acids, on the other hand, are organic compounds containing a carboxyl group (-COOH). They are known for their acidic properties .

Synthesis Analysis

Bipyridine compounds can be synthesized using various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling, electrochemical methods, and other innovative techniques .Molecular Structure Analysis

The molecular structure of bipyridine compounds is characterized by two pyridine rings. The orientation of these rings can significantly affect the properties of the compound .Physical And Chemical Properties Analysis

Physical properties of bipyridine compounds can include color, density, hardness, and solubility . Their chemical properties often involve their reactivity with other substances, particularly their ability to form complexes with metal ions .Applications De Recherche Scientifique

Biocatalyst Inhibition and Metabolic Engineering Strategies

Carboxylic acids, including derivatives of bipyridine carboxylic acids, play a significant role in biorenewable chemical production. They serve as precursors for various industrial chemicals and can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, their inhibitory effects on microbes at concentrations below the desired yield and titer present challenges. These acids can damage the cell membrane and decrease microbial internal pH, necessitating metabolic engineering strategies to increase microbial tolerance and robustness. This includes modifications to cell membrane properties, utilization of exporters like Pdr12, and ensuring appropriate respiratory function and metabolite production to combat the inhibitory effects of carboxylic acids (Jarboe, Royce, & Liu, 2013).

Environmental and Safety Considerations

Bipyridyl herbicides such as paraquat and diquat, which share a structural resemblance to [3,4'-Bipyridine]-5-carboxylic acid, have been identified as highly toxic chemicals that require special control regarding handling, storage, use, and disposal. Their toxicity and potential for misuse in criminal, suicidal, and terrorist activities necessitate strict monitoring by law enforcement agencies. This highlights the importance of safety and environmental considerations in the use and disposal of bipyridine derivatives (Prodanchuk et al., 2021).

Liquid-Liquid Extraction and Separation Technologies

The development of solvents for liquid-liquid extraction (LLX) of carboxylic acids, including bipyridine carboxylic acids, is crucial for recovering these compounds from diluted aqueous streams. This is particularly relevant in the context of producing organic acids through fermentative routes for bio-based plastics. Research into novel solvents such as ionic liquids, along with traditional solvent systems, aims to enhance the efficiency of LLX processes for carboxylic acids. These advancements in solvent technology and regeneration strategies are vital for the economic and environmental sustainability of carboxylic acid production (Sprakel & Schuur, 2019).

Bioisostere Development for Drug Design

In drug design, the carboxylic acid group, including that found in [3,4'-Bipyridine]-5-carboxylic acid, plays a pivotal role due to its presence in numerous drugs. However, associated toxicity issues necessitate the search for bioisosteres to replace the carboxylate moiety. Recent studies focus on novel carboxylic acid bioisosteres that exhibit improved pharmacological profiles, demonstrating the ongoing innovation required to overcome challenges in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-pyridin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKJIEJDXJCAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567336 | |

| Record name | [3,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4'-Bipyridine]-5-carboxylic acid | |

CAS RN |

123044-37-1 | |

| Record name | [3,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,4'-bipyridine]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)